Calcium mandelate

Description

Contextualization within Mandelic Acid Derivatives Research

The study of calcium mandelate (B1228975) is intrinsically linked to the extensive research field of mandelic acid and its derivatives. Mandelic acid serves as a versatile parent compound from which a vast array of derivatives are synthesized to explore new chemical properties and biological activities. ontosight.ainih.gov The synthesis of these derivatives often involves modifications like esterification, oxidation, or reduction to alter the parent molecule's physical, chemical, and biological characteristics. ontosight.ai

Research in this area is diverse, with scientists creating new mandelic acid derivatives to serve as preservatives or to possess specific antimicrobial and antifungal properties. ontosight.ainih.gov A significant area of modern research involves the use of mandelic acid and its derivatives, including its salts, as building blocks for creating chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These complex structures have potential applications in enantioselective processes. researchgate.net The ability of the mandelate ion to coordinate with metals in various ways influences the resulting material's stability and reactivity. The synthesis strategies for these derivatives are also a key research focus, with methods including Friedel-Crafts reactions and pathways involving organometallic precursors being actively investigated. researchgate.net

Significance as a Pharmaceutical Agent and Research Intermediate

Historically, calcium mandelate was recognized for its utility as a pharmaceutical agent, specifically as an oral antibiotic for the treatment of urinary tract infections. nih.govresearchgate.netvulcanchem.com Its mechanism was attributed to the bacteriostatic properties of mandelic acid, which is released in the urinary tract, thereby acidifying the environment and inhibiting bacterial growth. researchgate.netontosight.aiontosight.ai While the advent of more potent antibiotics led to a decline in its primary clinical use, there has been a renewed interest in its potential, partly due to the growing problem of antibiotic resistance. vulcanchem.com

Beyond its direct therapeutic applications, this compound serves as a crucial research intermediate. In the field of organic synthesis, it is valued as a chiral building block. Its enantiomeric forms are useful in the stereoselective synthesis of pharmaceuticals and other fine chemicals. vulcanchem.com Furthermore, this compound plays a role as an intermediate in industrial and environmental chemical processes. A notable application is its use in a patented method for recovering mandelic acid from wastewater, where calcium ions are added to precipitate mandelate, which is then filtered and re-acidified to yield the pure acid. vulcanchem.com This highlights its importance in creating more efficient and safer chemical recovery systems. vulcanchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄CaO₆ | nih.gov |

| Molecular Weight | 342.36 g/mol | nih.gov |

| Appearance | White powder | vulcanchem.comontosight.ai |

| Synonyms | Calcium dimandelate, Mandelate calcium | vulcanchem.comebi.ac.uk |

| Parent Compound | Mandelic Acid | nih.govnih.gov |

| Solubility | Slightly soluble in cold water, more soluble in hot water, insoluble in alcohol | vulcanchem.com |

Evolution of Research Interests in this compound and Related Compounds

The scientific focus on this compound and its chemical relatives has evolved significantly over time. Initial research was primarily driven by its antiseptic properties and its application as a urinary tract anti-infective agent. researchgate.netunesp.br The early studies centered on its efficacy against various bacterial species. researchgate.net

Over the decades, the scope of research has broadened considerably. A significant shift has been towards its application in stereoselective synthesis, where calcium(II) complexes have been shown to be effective in the resolution of racemic mandelate mixtures with high enantiomeric purity. vulcanchem.com This reflects a more sophisticated understanding and utilization of its chemical properties.

More recently, research into mandelic acid derivatives has entered new territories. For instance, studies are now designing and synthesizing derivatives that can suppress bacterial virulence by inhibiting systems like the type III secretion system (T3SS), which is crucial for the pathogenicity of bacteria such as Xanthomonas citri, the cause of citrus canker. acs.orgnih.gov This approach targets the disease-causing mechanism rather than bacterial viability, offering a novel strategy to combat plant diseases. nih.gov Concurrently, interest in the material science applications of mandelates continues to grow, with studies exploring how derivatives can be used to construct chiral coordination polymers for applications in enantioselective sensing and recognition. researchgate.net The thermal behavior and stability of various alkali and alkaline earth metal mandelates are also systematically studied to understand their decomposition pathways and the properties of the resulting materials. unesp.br

| Compound/Derivative Class | Area of Research | Source |

|---|---|---|

| Methenamine (B1676377) mandelate | Treatment of urinary tract infections | pharmacompass.com |

| Halogenated mandelic acid derivatives (e.g., 3,5-difluoromandelic acid) | Construction of chiral coordination polymers and MOFs | researchgate.net |

| Mandelic acid esters | Synthesis of new compounds with potential preservative action | nih.gov |

| 2-mercapto-1,3,4-thiazole derivatives of mandelic acid | Inhibition of bacterial virulence factors (T3SS) | acs.orgnih.gov |

| Alkali metal mandelates (Na, K, Rb, Cs) | Thermal decomposition behavior and stability studies | unesp.br |

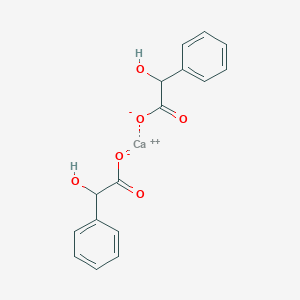

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXSYHGQGJCRRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-64-2 (Parent) | |

| Record name | Calcium mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30928384 | |

| Record name | Calcium bis[hydroxy(phenyl)acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-95-2 | |

| Record name | Calcium mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[hydroxy(phenyl)acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dimandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CS07FZII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Calcium Mandelate

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The production of specific enantiomers of calcium mandelate (B1228975) is crucial for its application in stereoselective synthesis and as a chiral resolving agent. Various advanced methods, including microbial fermentation, enzymatic biocatalysis, and kinetic resolution, have been developed to achieve high enantiomeric excess.

Microbial Fermentation Approaches for Calcium Mandelate Enantiomers

Microbial fermentation presents a green and efficient pathway for the production of optically active mandelic acid, which is a precursor to this compound. One notable method involves the use of the bacterium Pseudomonas putida ECU1009. This microorganism has the ability to enantioselectively degrade racemic mandelic acid, allowing for the isolation of the desired enantiomer.

Specifically, for the production of (S)-calcium mandelate, a fermentation protocol has been established wherein Pseudomonas putida ECU1009 is cultivated in a medium containing racemic mandelic acid. The bacterium selectively metabolizes the (R)-enantiomer, leaving the (S)-enantiomer in the medium. The (S)-mandelic acid can then be isolated and subsequently neutralized with calcium hydroxide (B78521) to form (S)-calcium mandelate with an enantiomeric excess of over 99%.

A typical fermentation protocol is detailed in the table below:

| Parameter | Condition |

| Microorganism | Pseudomonas putida ECU1009 |

| Substrate | 1.25% Racemic Mandelic Acid |

| Medium Components | 0.1% NH₄NO₃, 0.6% K₂HPO₄ |

| pH | 7.0 |

| Temperature | 30°C |

| Agitation | 160 rpm |

| Incubation Time | 48 hours |

Table 1: Fermentation Protocol for (S)-Calcium Mandelate Production

Enzymatic Biocatalysis for Mandelic Acid Derivatives

Enzymatic biocatalysis offers a highly selective and efficient route to mandelic acid derivatives, which can then be converted to their calcium salts. Lipases, in particular, have been extensively studied for their role in the kinetic resolution of mandelic acid and its esters. These enzymes can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net

For instance, lipase (B570770) B from Candida antarctica (CALB) has been shown to be effective in the kinetic resolution of racemic methyl mandelate, achieving over 90% enantiomeric excess. researchgate.net The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-ester unreacted, or vice versa depending on the reaction conditions. The resulting enantiomerically enriched mandelic acid can then be isolated and reacted with a calcium source to produce the corresponding enantiopure this compound.

A variety of enzymes have been explored for the synthesis of mandelic acid derivatives, as summarized in the following table:

| Enzyme | Reaction Type | Substrate | Product |

| Mandelate Racemase (MR) | Racemization | (R)- or (S)-Mandelate | Racemic Mandelate |

| Lipase B (Candida antarctica) | Kinetic Resolution | Racemic Methyl Mandelate | (R)- or (S)-Mandelic Acid |

| Oxalyl-CoA Decarboxylase (OXC) | C-C bond formation | Oxalic acid and benzaldehyde (B42025) | Mandelic acid |

Table 2: Enzymes in Mandelic Acid Derivative Synthesis mpg.de

Kinetic Resolution Techniques for Racemic Mandelic Acid Esters

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This method has been successfully applied to racemic mandelic acid esters.

One approach involves the use of a chiral N,N'-dioxide-scandium(III) complex as a catalyst for the enantiomer-selective acylation of racemic mandelic acid esters. Under mild, base-free conditions, this catalytic system can effectively resolve a variety of mandelic acid esters, yielding both the acylated product and the unreacted substrate in high enantiomeric excess. biosynth.comresearchgate.net This method has demonstrated the potential to achieve up to 49% yield for both the acylated product (with 97% ee) and the recovered substrate (with 95% ee), with high selectivity factors. biosynth.comresearchgate.net

Another documented method for the resolution of racemic mandelate derivatives involves coordination-mediated resolution using calcium(II) complexes. For example, methyl o-chloromandelate has been resolved using calcium oxide and optically pure (2R,3R)-O,O′-dibenzoyltartaric acid in an ethanol (B145695) solution. This process yields methyl (R)-o-chloromandelate with an excellent enantiomeric excess of over 99.5% and a good yield of 71%. researchgate.netvulcanchem.com

Crystallization Techniques for High-Purity this compound

The final purity and crystalline form of this compound are critical for its applications. Crystallization is a key step in achieving a high-purity product with the desired physical properties.

Solvent-Assisted Crystallization Protocols

Solvent-assisted crystallization is a common method for obtaining high-purity this compound crystals. The process typically involves the dissolution of mandelic acid and a calcium source, such as calcium hydroxide, in a suitable solvent system at a controlled temperature.

An optimized protocol for the solvent-assisted crystallization of this compound is as follows:

Dissolution: Mandelic acid and calcium hydroxide are dissolved in a solvent mixture, such as ethanol-water (3:1), at a temperature between 15–50°C.

Ultrasonic Treatment: The solution is subjected to ultrasonic waves at a frequency of 20–120 kHz. This treatment promotes nucleation and helps in reducing the final crystal size to the range of 1–10 μm.

Crystallization: The solvent is slowly evaporated, leading to the formation of monoclinic crystals of this compound with the space group P2₁2₁2₁.

The following table outlines the optimized conditions for this process:

| Parameter | Optimal Range | Impact on Crystallinity |

| Solvent | Ethanol-water (3:1) | Enhances crystal uniformity |

| Ultrasonic Duration | 1–10 hours | Reduces aggregation |

| Temperature | 25°C | Prevents polymorphic transitions |

Table 3: Optimized Conditions for Solvent-Assisted Crystallization of this compound

Factors Influencing Crystal Growth and Polymorphism

Several factors can influence the crystal growth and potential polymorphism of this compound during crystallization. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties, such as solubility and stability.

Key factors that affect the crystallization of this compound include:

Solvent System: The choice of solvent can significantly impact crystal uniformity and morphology. An ethanol-water mixture has been found to be effective for producing uniform crystals.

Temperature: Temperature control is crucial to prevent the formation of different polymorphic forms. A constant temperature of 25°C is recommended to avoid polymorphic transitions.

Supersaturation: The level of supersaturation of the solution will dictate the nucleation and growth rates of the crystals.

Agitation: Stirring or agitation can influence the crystal size distribution by affecting mass transfer and secondary nucleation.

Impurities: The presence of impurities can inhibit or alter crystal growth and morphology.

While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the principles of crystal engineering suggest that variations in these factors could lead to different crystalline forms. For other calcium salts, it has been shown that factors like pH, molar concentrations of reactants, and the presence of buffering agents can have significant effects on crystal type and morphology. nih.gov

Derivatization and Chemical Reaction Pathways

The chemical reactivity of this compound is primarily dictated by its mandelate anions. Each anion possesses three key functional regions: the carboxylate group, the α-hydroxyl group, and the phenyl ring. These sites allow for a variety of chemical transformations, including oxidation, reduction, and electrophilic substitution, enabling the synthesis of diverse derivatives.

The mandelate moiety within this compound can undergo both oxidation and reduction, primarily targeting the α-hydroxyl group. These reactions are fundamental in synthesizing valuable chemical intermediates.

Oxidation: The secondary alcohol group of the mandelate ion is susceptible to oxidation. vulcanchem.com This transformation typically converts the hydroxyl group into a ketone, yielding benzoylformic acid derivatives. Common oxidizing agents are employed to facilitate this reaction under controlled conditions. The general reaction is as follows:

Ca(C₆H₅CH(OH)COO)₂ + [O] → Ca(C₆H₅COCOO)₂ + H₂O

Key reagents and the resulting products are detailed in the table below.

| Reaction Type | Reagent | Product | Significance |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Benzoylformic acid | Synthesis of a key α-keto acid intermediate. |

| Oxidation | Chromium trioxide (CrO₃) | Benzoylformic acid | Common method for oxidizing secondary alcohols. |

Interactive Data Table: Oxidation of Mandelate

This table outlines the common reagents and products in the oxidation of the mandelate moiety.

| Reagent | Product |

| Potassium permanganate | Benzoylformic acid |

| Chromium trioxide | Benzoylformic acid |

Reduction: The mandelate moiety can be reduced, although this is less common than the reduction of its corresponding acid or ester. Reduction reactions can target the carboxylate group, but more typically would involve the reduction of the related mandelic acid to yield 2-phenylethane-1,2-diol. Strong reducing agents are required for this transformation.

| Reaction Type | Reagent | Potential Product (from related compounds) | Significance |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Phenylglycolic acid (from mandelic acid) | Conversion to a diol. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Phenylglycolic acid (from mandelic acid) | A powerful reducing agent for esters and carboxylic acids. |

Interactive Data Table: Reduction of Mandelate-related Compounds

This table shows typical reagents used for the reduction of mandelic acid, a process related to the mandelate moiety.

| Reagent | Product from Mandelic Acid |

| Sodium borohydride | Phenylglycolic acid |

| Lithium aluminum hydride | Phenylglycolic acid |

The phenyl group of the mandelate moiety is susceptible to electrophilic aromatic substitution (EAS). vulcanchem.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of its hydrogen atoms. masterorganicchemistry.comsavemyexams.com The substituents already on the ring—the hydroxyl and carboxylate groups attached to the benzylic carbon—direct the position of the incoming electrophile. This side chain is generally considered to be ortho-, para-directing and weakly activating.

Common EAS reactions include halogenation and nitration. vulcanchem.commnstate.edu

Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromine can be introduced onto the aromatic ring. mnstate.edu

Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (NO₂) group onto the ring. savemyexams.commnstate.edu

The conditions for these reactions must be carefully controlled to prevent oxidation of the α-hydroxyl group.

| Reaction Type | Reagents | Typical Product |

| Bromination | Br₂ / FeBr₃ | ortho-Bromomandelate and para-Bromomandelate derivatives |

| Nitration | HNO₃ / H₂SO₄ | ortho-Nitromandelate and para-Nitromandelate derivatives |

Interactive Data Table: Electrophilic Substitution on the Mandelate Ring

This table summarizes common electrophilic aromatic substitution reactions for the mandelate moiety.

| Reaction | Reagents | Product Position |

| Bromination | Br₂ / FeBr₃ | ortho, para |

| Nitration | HNO₃ / H₂SO₄ | ortho, para |

Sustainable Manufacturing and Recovery Processes

This compound plays a crucial role in sustainable chemical processing, particularly in the recovery of valuable organic acids from industrial effluent. Its precipitation provides an effective method for isolating mandelic acid, reducing waste and enabling a circular economy. google.com

Industrial processes such as fermentation and chemical synthesis can generate significant wastewater containing mandelic acid. google.com Direct disposal of this waste is environmentally harmful and represents a loss of a valuable chemical. A widely adopted sustainable practice involves recovering the mandelic acid by precipitating it as its calcium salt. google.com

The recovery process generally involves the following steps:

pH Adjustment: The pH of the wastewater containing mandelic acid is raised to between 7 and 14 by adding an alkali, such as sodium hydroxide (NaOH). This converts the mandelic acid into its soluble mandelate salt. google.com

Precipitation: A source of calcium ions, typically calcium chloride (CaCl₂), is added to the solution. The calcium ions react with the mandelate anions to form sparingly soluble this compound, which precipitates out of the solution. google.com The reaction is: 2 C₆H₅CH(OH)COO⁻ + Ca²⁺ → Ca(C₆H₅CH(OH)COO)₂ (s) .

Filtration: The precipitated this compound is separated from the wastewater by filtration. google.com

Acidification: The recovered this compound is then treated with a strong acid, such as hydrochloric acid (HCl), to regenerate mandelic acid and a soluble calcium salt. google.com

Purification: The mandelic acid can be further purified by crystallization. google.com

This method is highly efficient, with recovery yields reported to be between 77% and 80%.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Mandelic Acid Input | 20% in 500g wastewater | 20% in 500g wastewater | 10% in 500g wastewater |

| CaCl₂ Molar Ratio | 0.60 | 0.65 | 0.65 |

| Yield | 78.8% | 80.2% | 77.8% |

| Purity | 99.3% | 99.5% | 98.9% |

Data sourced from a study on recovery from industrial wastewater.

Interactive Data Table: Mandelic Acid Recovery via Calcium Salt Precipitation

This table presents key data on the efficiency of recovering mandelic acid through this compound precipitation.

| Parameter | Value/Range | Reference |

| Initial pH Adjustment | 7 - 14 | google.com |

| Calcium Source | Calcium Chloride (CaCl₂) | google.com |

| Recovery Yield | 77% - 80% | |

| Final Product Purity | >98% |

Elucidation of Biological Activities and Molecular Mechanisms of Calcium Mandelate

Antimicrobial Efficacy and Mechanistic Investigations

Calcium mandelate (B1228975), the calcium salt of mandelic acid, has been a subject of scientific interest for its antimicrobial properties, particularly in the context of urinary tract infections (UTIs). vulcanchem.comnih.gov The biological activity of calcium mandelate is primarily attributed to the mandelate ion, which is released upon dissociation in aqueous solutions. vulcanchem.com

Mandelic acid and its salts have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species. mdpi.com Research has shown its effectiveness against pathogens such as Escherichia coli, a common cause of UTIs, as well as Staphylococcus aureus and Listeria monocytogenes. vulcanchem.commdpi.com While active against many urinary tract pathogens, its efficacy against Proteus or Pseudomonas species may be limited. slideshare.net

The antimicrobial effect of mandelic acid has been observed at various concentrations. For instance, studies have demonstrated inhibitory effects on Gram-positive bacteria like L. monocytogenes and B. subtilis at a concentration of 1.50 mg/mL, and on S. aureus at 1.75 mg/mL. mdpi.com For Gram-negative bacteria such as E. coli and S. typhimurium, higher minimum inhibitory concentrations (MIC) of 2.00 mg/mL and 2.50 mg/mL, respectively, have been reported. mdpi.com Another study showed that mandelic acid at concentrations of 40, 80, and 160 mg/ml exhibited in vitro antibacterial activity against all tested clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacterial Species

| Bacterial Species | Gram Stain | MIC (mg/mL) |

|---|---|---|

| Listeria monocytogenes | Positive | 1.50 mdpi.com |

| Bacillus subtilis | Positive | 1.50 mdpi.com |

| Staphylococcus aureus | Positive | 1.75 mdpi.com |

| Escherichia coli | Negative | 2.00 mdpi.com |

The proposed mechanism of action for the mandelate ion involves its interference with bacterial metabolism through the modulation of enzyme activity. vulcanchem.com In an aqueous environment, this compound dissociates, allowing the mandelate ion to interact with various molecular targets within the bacterial cell. vulcanchem.com These interactions, which can include hydrogen bonding and hydrophobic interactions, may alter the function of essential enzymes, thereby disrupting metabolic pathways necessary for bacterial survival. vulcanchem.com

Bacteria require a variety of elements, including calcium, as cofactors for enzymes involved in critical metabolic processes. slideshare.net The introduction of mandelate may disrupt these finely tuned systems. For example, some bacteria possess specific enzymatic pathways to metabolize mandelate and its analogues, inducing enzymes like L-mandelate dehydrogenase and benzoylformate decarboxylase. nih.gov However, in susceptible bacteria lacking these specific degradation pathways, the presence of mandelate can lead to metabolic dysregulation. biorxiv.org This can manifest as a disruption in key processes like the NAD+ salvage pathway, which is crucial for bacterial replication. biorxiv.org

The chemical structure of the mandelate ion, specifically the presence of an alpha-hydroxyl group, is considered critical for its antimicrobial efficacy. This functional group, along with the carboxylate group, allows for diverse coordination modes with metal ions and interactions with biological molecules. The alpha-hydroxyl group can participate in hydrogen bonding, which is a key factor in its ability to interact with and potentially inhibit bacterial enzymes. vulcanchem.com The oxidation of this hydroxyl group can lead to the formation of mandelic acid derivatives, highlighting its reactive nature. vulcanchem.com

A significant aspect of the antimicrobial action of mandelate, particularly in the context of UTIs, is its ability to acidify urine. slideshare.net An acidic urinary environment, ideally with a pH below 5.5, is known to inhibit the growth of many bacteria. slideshare.netjaypeedigital.com Methenamine (B1676377) mandelate, a related compound, works by releasing formaldehyde (B43269) in acidic urine, which has a nonspecific bactericidal effect. slideshare.netnih.gov This principle of urinary acidification is a recognized strategy for managing UTIs, as it creates an unfavorable environment for bacterial proliferation. bns-hungary.huacademie-sciences.fr The effectiveness of certain antimicrobial agents is enhanced in an acidic medium. jaypeedigital.com

Due to the rise of antibiotic resistance, there is renewed interest in using this compound in combination therapies. vulcanchem.com The concept of synergistic effects, where the combined impact of two agents is greater than the sum of their individual effects, is a promising strategy to combat resistant bacterial strains. frontiersin.orgnih.gov The acidification of urine by mandelate can create an environment where the activity of other antibiotics is optimized. academie-sciences.fr Research into combining metal complexes with existing antibiotics has shown potential for synergistic antimicrobial properties, which could be a relevant area for future investigation with this compound. mdpi.com

Intriguingly, mandelate has been found to have a powerful additive effect on the germination of endospores from certain Bacillus species, such as Bacillus anthracis, Bacillus cereus, and Bacillus thuringiensis, when combined with germinants like L-alanine and inosine (B1671953). nih.gov While not a germinant on its own, mandelate significantly potentiates the germination response in a dose-dependent manner at concentrations above 0.5 mM. nih.gov For example, the level of germination achieved with optimal concentrations of L-alanine and inosine could be matched by using only 25% of these germinants when supplemented with 10 mM mandelate. nih.gov

Studies suggest that mandelate appears to bind to the spores while enhancing germination. nih.gov The exact mechanism and any potential receptor for mandelate are still unknown. nih.gov This potentiating effect was not observed with non-nutrient germinants or with spores of other bacteria like Bacillus subtilis or Clostridium species. nih.gov It is important to note that the germination process itself involves the release of calcium dipicolinate (CaDPA) from the spore core, a critical step in breaking dormancy. scispace.comresearchgate.net While mandelate's role is as a potentiator, the release of internal calcium is a fundamental part of the germination cascade. scispace.comnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mandelic Acid |

| Methenamine Mandelate |

| L-alanine |

| Inosine |

| Calcium Dipicolinate |

| Formaldehyde |

| L-mandelate dehydrogenase |

Anti-inflammatory Pathways and Cellular Signaling Modulation

The inflammatory response is a complex biological process involving various cellular and molecular mediators. Calcium ions and compounds structurally related to mandelic acid have been shown to modulate these pathways.

Regulation of Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines are key signaling molecules that drive the inflammatory process. creative-proteomics.com The regulation of intracellular calcium is crucial for proper cell function, and disruptions in calcium levels can impact the production of these cytokines. nih.govnih.gov Pro-inflammatory cytokines can alter intracellular calcium concentrations by releasing it from stores like the endoplasmic reticulum and increasing its influx from outside the cell. nih.govnih.gov This interplay suggests that calcium-containing compounds could influence cytokine expression. For instance, in microglial cells, blocking Orai1 calcium channels leads to a reduction in the production of inflammatory cytokines. northwestern.edu While direct evidence for this compound is lacking, compounds containing mandelate have been mentioned in patents for agonists of guanylate cyclase, which are useful for the downregulation of pro-inflammatory cytokines. google.com Another calcium-containing compound, Calcium Dobesilate, has been shown to suppress pro-inflammatory mediators such as IL-1β, TNF-α, and MCP-1 in human macrophages. nih.gov

Table 1: Potential Effects on Pro-inflammatory Cytokines This table is based on the activities of related compounds and general principles of calcium signaling and is for illustrative purposes.

| Cytokine | Potential Effect of Modulation by Calcium-Related Compounds |

| TNF-α | Suppression of expression, as seen with Calcium Dobesilate. nih.gov |

| IL-1β | Suppression of expression, as seen with Calcium Dobesilate. nih.gov |

| MCP-1 | Suppression of expression, as seen with Calcium Dobesilate. nih.gov |

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

The NF-κB and MAPK signaling pathways are central to the inflammatory response, controlling the expression of many pro-inflammatory genes. encyclopedia.pubnih.gov Calcium signaling is intricately linked to the activation of both pathways. nih.govnih.gov

NF-κB Pathway: The activation of the NF-κB signaling pathway is often dependent on intracellular calcium levels. nih.gov Calcium can activate this pathway through various mediators, including protein kinase C (PKC) and calmodulin. encyclopedia.pubnih.gov For example, Calcium Dobesilate has been demonstrated to downregulate the PKCδ/NADPH oxidase/ROS/MAPK/NF-κB-dependent signaling pathways in human macrophages. nih.gov This suggests that a compound like this compound could potentially influence NF-κB signaling, although the specific effects would depend on its unique chemical properties and cellular interactions.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38, are also regulated by intracellular calcium. nih.govnih.gov Changes in intracellular calcium concentration can directly and indirectly influence MAPK activation. nih.gov Studies have shown that S100 calcium-binding proteins can activate the MAPK signaling pathway, promoting various cellular responses. ejgo.net Given that calcium is a key component of this compound, it is plausible that it could modulate MAPK signaling, thereby affecting inflammatory processes.

Table 2: Key Proteins in NF-κB and MAPK Pathways Modulated by Calcium Signaling This table illustrates the general role of calcium in these pathways; specific effects of this compound are not yet established.

| Signaling Pathway | Key Protein | Role in Pathway | Modulation by Calcium |

| NF-κB | IKK complex | Phosphorylates IκB, leading to NF-κB activation. encyclopedia.pub | Can be activated by calcium-dependent PKC. encyclopedia.pub |

| NF-κB (p65/RelA) | Transcription factor for pro-inflammatory genes. encyclopedia.pub | Transcriptional potential can be upregulated by calcium-dependent kinases. nih.gov | |

| MAPK | ERK | Regulates cell proliferation and differentiation. ejgo.net | Activation can be influenced by calcium signaling. nih.gov |

| JNK | Involved in stress responses and apoptosis. ejgo.net | Activation can be influenced by calcium signaling. nih.gov | |

| p38 | Regulates cytokine production and apoptosis. ejgo.net | Activation can be influenced by calcium signaling. nih.gov |

Impact on Prostaglandin (B15479496) Synthesis and Calcium-Sensing Receptor Pathways

Prostaglandin Synthesis: Prostaglandins are lipid compounds with hormone-like effects, including the promotion of inflammation. clevelandclinic.org Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. news-medical.net Intracellular calcium levels have been shown to be linked to prostaglandin synthesis. nih.gov Some studies indicate that calcium antagonists can stimulate prostaglandin synthesis in certain cell types, suggesting a complex relationship between calcium and this pathway. nih.gov A decrease in cellular calcium has been associated with decreased prostaglandin synthesis. nih.gov

Calcium-Sensing Receptor (CaSR) Pathways: The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a critical role in calcium homeostasis by detecting extracellular calcium levels. wikipedia.orgmdpi.com Activation of the CaSR can trigger multiple intracellular signaling pathways, including the phospholipase C pathway, which increases intracellular calcium. wikipedia.orgnih.gov There is evidence that CaSR is involved in allosteric activation. cpu.edu.cn The CaSR can be activated by various molecules, and its activation has been linked to inflammatory processes. mdpi.com Given that this compound is a calcium salt, it could potentially interact with and modulate the CaSR pathway, thereby influencing cellular responses related to inflammation and calcium homeostasis.

Diverse Biological Interactions and Physiological Effects

The biological effects of this compound would also be determined by its interactions with various biomolecules and its ability to influence metal ion concentrations.

Interaction with Enzymes and Receptors via Non-Covalent Forces

The mandelate component of this compound can interact with enzymes and receptors through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. magtech.com.cn These types of interactions are fundamental to many biological processes, including the binding of substrates to enzymes and the detection of molecular signals. ox.ac.uk For example, mandelate racemase, an enzyme that interconverts the enantiomers of mandelate, utilizes a divalent metal cation (like the calcium in this compound) in its active site to catalyze the reaction. nih.govrsc.org The interaction between the mandelate molecule and the enzyme's active site involves these non-covalent forces. semanticscholar.org Supramolecular chemistry studies have also explored the non-covalent interactions of mandelic acid derivatives with host molecules like cyclodextrins, highlighting the potential for such interactions. researchgate.net

Chelation Properties and In Vivo Metal Ion Regulation

Chelation is a process where a molecule (the chelating agent) binds to a central metal ion to form a complex. mdpi.com The mandelate ion, with its carboxylate and hydroxyl groups, has the potential to act as a chelating agent for various metal ions. While this compound itself is a salt, the mandelate ligand could potentially exchange its calcium ion for other metal ions present in a biological system. This property is significant because the regulation of metal ions is crucial for many physiological processes, and imbalances can lead to toxicity. nih.gov Metal chelators play a role in reducing the concentration of metal ions that can catalyze harmful reactions like lipid peroxidation. mdpi.com The enzyme mandelate racemase, for instance, requires a divalent metal ion for its activity, showcasing the biological relevance of metal-mandelate interactions. nih.govrsc.org The specific in vivo effects of this compound on metal ion regulation would depend on factors like its stability constant compared to other metal-ligand complexes in the body. nih.gov

Effects on Cellular Processes and Biomolecular Targets

The biological effects of this compound are rooted in its dissociation in aqueous solutions into calcium ions (Ca²⁺) and mandelate ions. The mandelate ion, in particular, is capable of interacting with a variety of molecular targets. vulcanchem.com

The mechanism of action for the mandelate ion involves interference with bacterial metabolism through the modulation of enzyme activity. vulcanchem.com These interactions with biomolecular targets, such as enzymes and receptors, are facilitated by hydrogen bonding and hydrophobic interactions, which can alter the activity of these molecules and lead to observable biological effects. vulcanchem.com

Research into mandelic acid and its derivatives has provided insights into their effects on cellular mechanisms. Studies on various mandelic acid salts have shown they can influence Green Fluorescent Protein (GFP) and induce the recA promoter, which is an indicator in genotoxicity tests. nih.govresearchgate.net For many of these salts, oxidative stress has been identified as a primary mechanism underlying their cytotoxicity and genotoxicity. nih.govresearchgate.net

Furthermore, the calcium component itself plays a critical role in numerous cellular functions. The deregulation of intracellular calcium concentration is known to affect a wide range of phenomena, from activating signaling pathways and altering cell structure to modifying gene expression, all of which can be pivotal in processes of cellular toxicity and even cell death. nih.gov In the context of tissue growth, specific calcium-binding peptides have been noted to modulate cellular activities related to the proliferation and differentiation of keratinocytes.

Table 1: Summary of Effects on Cellular and Biomolecular Targets

| Target/Process | Observed Effect | Putative Mechanism | Citation(s) |

|---|---|---|---|

| Bacterial Enzymes | Modulation of enzyme activity, leading to antimicrobial effects. | Interference with bacterial metabolism by the mandelate ion. | vulcanchem.com |

| Receptors & Other Proteins | Alteration of molecular activity. | Hydrogen bonding and hydrophobic interactions by the mandelate ion. | vulcanchem.com |

| recA Promoter | Induction observed in genotoxicity tests with mandelic acid salts. | Genotoxic stress. | nih.govresearchgate.net |

| General Cellular State | Cytotoxicity and genotoxicity. | Induction of oxidative stress. | nih.govresearchgate.net |

| Keratinocytes | Modulation of proliferation and differentiation. | Action of related calcium-binding peptides. | |

Investigation of Biological Activity in Complex Matrices (e.g., Wastewaters)

The biological activity of mandelic acid and its salts has been evaluated in complex environmental matrices, such as industrial wastewater. nih.gov A study comparing the biological effects of mandelic acid and its alkali metal salts (lithium, sodium, potassium, rubidium, and cesium salts) was conducted in both standard microbial medium and in samples of raw and treated wastewater. nih.govresearchgate.net

The research demonstrated that the matrix significantly influences the compound's efficacy. nih.gov The antimicrobial activity of mandelic acid and its salts against Escherichia coli was found to be different in raw and treated wastewater compared to the controlled microbial medium. nih.gov This highlights that the complex chemical and biological composition of wastewater can alter the behavior of these compounds. nih.gov

Key findings from the investigation indicated that the antibacterial activity was differentiated by three primary factors:

The study environment (microbial medium vs. raw wastewater vs. treated wastewater). nih.gov

The specific metal forming the salt with mandelic acid. nih.gov

The concentration of the tested compound. nih.gov

The study assessed several parameters, including the viability and growth inhibition of E. coli, genotoxicity, and the generation of reactive oxygen species (ROS). nih.gov Beyond its biological activity, this compound is also relevant in wastewater treatment as an intermediate in the recovery of mandelic acid. A patented process describes how mandelic acid can be reclaimed from industrial wastewater by adjusting the pH and then adding calcium ions (from sources like calcium chloride) to precipitate this compound, which can then be filtered and processed. vulcanchem.comgoogle.com

Table 2: Factors Influencing Biological Activity of Mandelic Acid/Salts in Wastewater

| Influencing Factor | Observation | Parameters Assessed | Citation(s) |

|---|---|---|---|

| Matrix/Environment | Antimicrobial activity against E. coli is altered in raw and treated wastewater compared to standard microbial medium. | E. coli viability, growth inhibition, GFP protein inhibition, genotoxicity, ROS generation. | nih.gov |

| Compound Composition | The type of metal forming the mandelate salt affects the biological activity. | Genotoxicity and GFP protein inhibition are dependent on the salt-forming metal. | nih.govresearchgate.net |

| Concentration | The concentration of the mandelic acid salt is a key differentiator of its antibacterial activity. | Dose-dependent effects on various biological parameters. | nih.gov |

Promotion of Hair and Nail Growth

Recent research has pointed towards the potential application of this compound in cosmetics and personal care, specifically for promoting the growth of hair and nails. This activity is linked to the role of calcium-binding agents in biological processes related to keratin (B1170402) structures. google.com

A patent describes the use of calcium-binding peptides to enhance hair regrowth and reduce hair loss. google.com The proposed mechanism involves the modulation of cellular processes that are fundamental to the hair growth cycle, namely the proliferation and differentiation of keratinocytes.

The role of the calcium ion is essential in these processes. Calcium is fundamentally important for cellular division and regeneration, which are the basis for the growth of new nail and hair cells. upgradedformulas.com Nails grow from the nail matrix, where the consistent and proper formation of new cells is supported by adequate calcium. upgradedformulas.com Furthermore, calcium contributes to the production of keratin, the primary structural protein in both hair and nails, helping them grow stronger and thicker. upgradedformulas.com The structural integrity and firmness of the keratin matrix benefit from calcium, which can help nails resist splitting and breakage. upgradedformulas.com For nails specifically, calcium works in concert with Vitamin D, which is necessary for its proper absorption, to promote growth and reduce the risk of splitting. drskinclinics.com

Table 3: Mechanisms of Hair and Nail Growth Promotion

| Application | Proposed Mechanism | Key Cellular/Molecular Process | Citation(s) |

|---|---|---|---|

| Hair Growth | Use of calcium-binding peptides. | Modulation of keratinocyte proliferation and differentiation. | google.comgoogle.com |

| Nail Growth | Essential role of calcium in cell formation. | Supports cell division and regeneration in the nail matrix. | upgradedformulas.com |

| Nail Strength | Contribution of calcium to keratin structure. | Aids in keratin production, contributing to the density and firmness of the nail plate. | upgradedformulas.com |

Advanced Analytical Characterization and Spectroscopic Investigations of Calcium Mandelate

Vibrational Spectroscopy for Structural and Electronic Properties

Vibrational spectroscopy investigates the molecular vibrations of a sample, providing a unique "fingerprint" based on its structural composition. Techniques such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are instrumental in identifying functional groups and understanding the coordination environment of the calcium ion with the mandelate (B1228975) ligands.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For calcium mandelate, FT-IR is crucial for confirming the formation of the salt by observing shifts in the vibrational frequencies of the carboxyl and hydroxyl groups of mandelic acid upon deprotonation and coordination to the calcium ion.

The formation of the calcium salt from mandelic acid introduces significant changes in the FT-IR spectrum. The sharp, intense band of the carboxylic acid's carbonyl group (C=O) stretch, typically found around 1712 cm⁻¹, disappears. rsc.org In its place, two new bands emerge corresponding to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (COO⁻). The separation between the wavenumbers of these two bands (Δν) can provide information about the coordination mode of the carboxylate group to the metal center. rsc.org For instance, a separation of approximately 202 cm⁻¹ in a related metal mandelate was consistent with a unidentate coordination mode. rsc.org

Additionally, the broad O-H stretching band of the carboxylic acid, usually seen above 3000 cm⁻¹, is absent. The α-hydroxy group's O-H stretch, which appears at 3438 cm⁻¹ in free mandelic acid, is also expected to shift or broaden upon coordination to the calcium ion, indicating its involvement in the complex's structure. rsc.orgresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Mandelic Acid and this compound

| Functional Group | Vibration Mode | Mandelic Acid (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Notes |

|---|---|---|---|---|

| Carboxylic Acid (COOH) | O-H Stretch | ~3438 (α-OH), Broad ~3000 (acid OH) | Shifted/Broadened (α-OH), Absent (acid OH) | Disappearance of the broad acid O-H band confirms salt formation. rsc.org |

| Carboxylic Acid (COOH) | C=O Stretch | ~1712 | Absent | Disappearance confirms deprotonation of the carboxyl group. rsc.org |

| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | N/A | ~1580 | Appearance indicates salt formation. rsc.org |

| Carboxylate (COO⁻) | Symmetric Stretch (ν_s) | N/A | ~1380 | Appearance indicates salt formation. rsc.org |

Note: Exact wavenumbers can vary based on sample preparation and instrument.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for probing the phenyl ring and the symmetric stretch of the carboxylate group in this compound.

In the analysis of this compound, the FT-Raman spectrum would be dominated by the characteristic bands of the mandelate anion. Key features would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching modes of the phenyl ring are expected, with a particularly intense peak around 1004 cm⁻¹ for the symmetric ring-breathing mode of the monosubstituted benzene (B151609) ring. mdpi.com

Carboxylate Symmetric Stretch: The symmetric stretching vibration of the COO⁻ group, which is often weak in FT-IR, typically gives a strong band in the Raman spectrum, expected in the region of 1400-1380 cm⁻¹.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations would be visible in the 3100-2900 cm⁻¹ region.

The conversion of calcium hydroxide (B78521) to calcium carbonate has been studied using FT-Raman, where the carbonate band appears at 1088 cm⁻¹. nih.gov This highlights the utility of the technique in identifying potential carbonate impurities in this compound samples.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the detailed structure of molecules in both solution and the solid state. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift Analysis and Stereochemical Determination

¹H NMR spectroscopy provides information about the number and type of hydrogen atoms in a molecule. For this compound dissolved in a suitable solvent like D₂O, the spectrum would show distinct signals for the different protons.

The expected signals in the ¹H NMR spectrum of the mandelate anion are:

Aromatic Protons: A multiplet in the range of 7.3-7.5 ppm corresponding to the five protons of the phenyl group.

Alpha-Proton: A singlet or doublet (depending on coupling with the hydroxyl proton, though often a singlet in D₂O due to exchange) for the proton on the α-carbon (the carbon bearing the hydroxyl and phenyl groups). This signal is typically found around 5.1 ppm.

¹H NMR is also a powerful tool for stereochemical analysis. semanticscholar.org When dealing with chiral molecules like mandelic acid, the use of chiral shift reagents can induce separate signals for the R and S enantiomers, allowing for the determination of enantiomeric purity. acs.org For instance, a praseodymium-based chiral shift reagent has been shown to effectively discriminate between (R)- and (S)-mandelate anions in aqueous media, causing enantiomeric shift differences (ΔΔδ) of up to 0.31 ppm. acs.org

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Although less sensitive than ¹H NMR, it provides critical information for structural elucidation. core.ac.uk The proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Mandelate Anion

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Carboxylate (COO⁻) | ~178-180 | This carbon is highly deshielded due to the two oxygen atoms. |

| Alpha-Carbon (CH-OH) | ~75-77 | The attached hydroxyl group causes a significant downfield shift. |

| Aromatic C1 (ipso) | ~140-142 | The quaternary carbon attached to the α-carbon. |

| Aromatic C2, C6 (ortho) | ~127-129 | Protons on these carbons are adjacent to the substituent. |

| Aromatic C3, C5 (meta) | ~129-131 | Protons on these carbons are meta to the substituent. |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent and concentration. Data is inferred from related mandelate structures. rsc.org

NMR Crystallography for Solid-State Structural Information

NMR crystallography is an advanced method that combines solid-state NMR (ssNMR) spectroscopy with X-ray diffraction and computational modeling to determine the crystal structure of materials that may not be suitable for single-crystal X-ray diffraction. rsc.org

While a specific NMR crystallography study on this compound is not prominently available, the methodology has been successfully applied to zirconium mandelate, providing a clear blueprint for its potential application. rsc.org This approach involves:

Solid-State NMR: Acquiring high-resolution ¹H and ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR spectra. These spectra provide information about the number of crystallographically distinct molecules in the unit cell and their local environments.

Powder X-ray Diffraction (PXRD): Obtaining a diffraction pattern from a powdered sample to determine the unit cell parameters and space group.

Computational Modeling: Using the ssNMR and PXRD data as constraints, a crystal structure is solved. Gauge-Including Projector Augmented Wave (GIPAW) calculations are then used to compute the theoretical NMR chemical shifts from the proposed structure, which are then compared with the experimental ssNMR data for validation. rsc.orgsapub.org

Chromatographic Separation and Purity Assessment Methods

The separation and purity assessment of chiral compounds like this compound are critical for ensuring the efficacy and safety of pharmaceutical formulations. Various chromatographic techniques are employed to isolate enantiomers and assess the purity of the compound.

Silica (B1680970) Gel Chromatography for Enantiomeric Isolation

Silica gel chromatography is a fundamental technique for the purification and separation of organic compounds. In the context of chiral resolution, it is often used in conjunction with chiral stationary phases (CSPs) or as a preliminary purification step. While standard silica gel is achiral, its application in separating enantiomers often involves derivatization to form diastereomers which can then be separated.

The use of silica gel chromatography for the separation of enantiomers can be effective, especially when dealing with non-racemic mixtures. researchgate.net The principle relies on the different physical properties of diastereomeric complexes formed between the enantiomers and a chiral resolving agent. These diastereomers can then be separated using standard chromatographic techniques. For instance, the enantiomers of mandelic acid can be separated by forming diastereomeric salts with a chiral amine, which are then separated by silica gel chromatography. core.ac.ukgoogle.com

The efficiency of separation on silica gel is influenced by several factors, including the choice of solvent system and the nature of the chiral auxiliary. Polysaccharide-based chiral selectors, such as cellulose (B213188) phenylcarbamate derivatives, are often coated on silica gel to create effective CSPs for high-performance liquid chromatography (HPLC). researchgate.net These CSPs have demonstrated high enantioselectivity for a wide range of chiral compounds. researchgate.net The chromatographic properties of silica gel, such as pore size, surface area, and particle diameter, are crucial in determining its separation efficiency. ucl.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Resolution

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For chiral analysis, LC-MS provides high sensitivity and specificity, making it an invaluable tool for determining the enantiomeric composition of compounds like this compound. osti.gov

The direct analysis of enantiomers by LC-MS is often achieved using chiral stationary phases (CSPs). chromatographyonline.com Polysaccharide-based CSPs, macrocyclic antibiotics, and cyclodextrins are among the most commonly used for enantioselective LC-MS methods. chromatographyonline.comlcms.cz The choice of mobile phase is critical not only for achieving chiral separation but also for ensuring compatibility with the mass spectrometer's ionization source. chromatographyonline.com Reversed-phase mobile phases are often preferred for LC-MS applications as they are highly compatible with electrospray ionization (ESI), a common ionization technique. osti.govlcms.cz

In some cases, chiral derivatizing agents are used to convert enantiomers into diastereomers, which can then be separated on a standard achiral column and detected by MS. nih.gov This approach can be particularly useful for untargeted chiral metabolomics. nih.gov The development of sensitive LC-MS methods is crucial for pharmacokinetic and pharmacodynamic studies of chiral drugs, as the different enantiomers can exhibit distinct biological activities. osti.gov

Table 1: Comparison of Chromatographic Methods for Chiral Resolution

| Feature | Silica Gel Chromatography | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of diastereomers or use of chiral stationary phases. | Separation on a chiral stationary phase followed by mass detection. |

| Selectivity | Dependent on the chiral auxiliary and solvent system. core.ac.ukgoogle.com | High, based on the specific chiral stationary phase. chromatographyonline.com |

| Sensitivity | Generally lower than LC-MS. | High, allowing for trace-level analysis. osti.gov |

| Application | Preparative separation and purification. researchgate.net | Quantitative analysis, purity assessment, pharmacokinetic studies. osti.gov |

| Instrumentation | Basic column chromatography setup. | High-performance liquid chromatograph coupled to a mass spectrometer. |

Advanced Crystallographic Studies

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, these studies are essential for understanding its solid-state properties and behavior.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a compound. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, the precise positions of atoms within the crystal lattice can be determined.

Single-crystal X-ray diffraction has been used to characterize the crystal structure of various mandelate salts. mdpi.com For example, the crystal structure of a 1:1 salt of carvedilol (B1668590) with DL-mandelic acid was determined, revealing details about the hydrogen bonding and packing interactions that stabilize the crystal lattice. mdpi.com Such structural information is crucial for understanding the physical properties of the salt. mdpi.com While the search results provide information on the crystal structures of mandelate racemase and other mandelate salts, specific crystallographic data for this compound was not found in the provided search results. mdpi.comnih.gov However, the principles of X-ray diffraction analysis would be directly applicable to determining its structure. The process involves growing a suitable single crystal, collecting diffraction data, solving the structure using direct or Patterson methods, and refining the atomic positions. mdpi.com

Powder X-ray diffraction (PXRD) is another valuable technique that provides a fingerprint of a crystalline solid. It is used to identify crystalline phases, assess purity, and study polymorphism. nih.gov

Table 2: Key Parameters in X-ray Crystallography

| Parameter | Description |

| Unit Cell | The basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined from the diffraction pattern. mdpi.com |

| Space Group | Describes the symmetry elements of the crystal. mdpi.comnih.gov |

| Atomic Coordinates | The (x, y, z) positions of each atom within the unit cell. |

| R-factor | A measure of the agreement between the calculated and observed diffraction data, indicating the quality of the structure determination. |

Correlative Analysis of Experimental and Theoretical Crystallographic Data

The combination of experimental crystallographic data with theoretical calculations provides a deeper understanding of the structure and properties of a crystal. This correlative approach can validate experimental findings and provide insights into aspects that are difficult to probe experimentally.

Theoretical methods, such as quantum chemical calculations, can be used to predict crystal structures and properties. preprints.org By comparing these theoretical predictions with experimental X-ray diffraction data, the accuracy of the computational models can be assessed. preprints.org For mandelic acid crystals, a strong correlation has been found between experimental crystallographic bond energy parameters and theoretical bond dissociation energy parameters, demonstrating the reliability of such correlative analyses. preprints.org

This approach allows for the investigation of intermolecular interactions, lattice energies, and the prediction of polymorphic forms. ucl.ac.uk The analysis of electron density distribution, determined from both experimental and theoretical perspectives, provides insights into the nature of chemical bonds within the crystal. preprints.org For instance, in the study of mandelic acid crystals, the relationship between crystallographic potential energy data and theoretical bond dissociation energy showed an excellent correlation, which helps in characterizing the experimental crystallographic energetics of chemical bonds. preprints.org This integrated approach is becoming increasingly important in the pharmaceutical industry for salt screening and understanding the properties of crystalline materials. preprints.orgacs.org

Preclinical and Translational Research of Calcium Mandelate Formulations

In Vitro Efficacy and Selectivity Studies

In vitro studies are foundational in preclinical research, designed to determine a compound's intrinsic biological activity and selectivity against specific targets in a controlled laboratory setting. For a compound like calcium mandelate (B1228975), these studies focus on the efficacy of its active component, mandelic acid, against relevant microbial pathogens.

Research has demonstrated the antimicrobial properties of mandelic acid against a range of Gram-positive and Gram-negative bacteria. Its primary application has been as an antibacterial agent, especially for UTIs. Studies have quantified its effectiveness by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which measure the lowest concentration of the agent required to inhibit growth and to kill the bacteria, respectively. Mandelic acid has shown efficacy against pathogens commonly associated with UTIs and skin infections, including Escherichia coli, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Pseudomonas aeruginosa, and Proteus mirabilis.

The compound is also effective against bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. This is particularly relevant for infections related to medical devices, such as catheters.

| Microorganism | Concentration Tested | Observed Effect | Source |

|---|---|---|---|

| Methicillin-Sensitive S. aureus (MSSA) | 20 mg/mL | MIC and MBC | |

| Methicillin-Resistant S. aureus (MRSA) | 40 mg/mL | MIC and MBC | |

| Listeria monocytogenes | 1.50 mg/mL | Inhibition of growth (MIC) | |

| Escherichia coli | 2.00 mg/mL | Inhibition of growth (MIC) | |

| Pseudomonas aeruginosa | N/A | Significant viability reduction in biofilms | |

| Proteus mirabilis | N/A | Significant viability reduction in biofilms |

In Vivo Efficacy Models and Pharmacological Response Assessment

Following promising in vitro results, in vivo efficacy models are employed to evaluate a drug's performance in a living organism. These models are crucial for understanding how the compound behaves in a complex biological system. For a calcium mandelate formulation intended to treat UTIs, preclinical studies would likely utilize established animal models, such as rat or mouse models of induced cystitis or pyelonephritis.

In these models, a uropathogenic bacterial strain, often E. coli, is introduced into the animal's urinary tract to establish an infection. The this compound formulation would then be administered, and its efficacy would be assessed by measuring the pharmacological response. Key assessment parameters include:

Reduction in Bacterial Load: The primary endpoint is typically the quantification of bacterial colonies (colony-forming units or CFUs) in the urine, bladder, and kidneys. A significant reduction in CFUs compared to a control group indicates antibacterial efficacy.

Biofilm Inhibition: In cases of catheter-associated UTIs, models can be adapted to include a catheter segment to assess the formulation's ability to prevent or eradicate biofilm formation on the device surface.

Inflammatory Markers: The host's response to the infection and treatment can be monitored by measuring levels of pro-inflammatory cytokines or immune cell infiltration in the urinary tract tissues.

These in vivo studies help to establish a proof-of-concept for the therapeutic potential of the formulation before it can be considered for human clinical trials.

Evaluation as an Active Pharmaceutical Ingredient (API)

An Active Pharmaceutical Ingredient (API) is the component of a drug product that is biologically active and produces the intended therapeutic effect. This compound is evaluated as an API because it serves as the delivery form for mandelic acid, which is the active moiety responsible for the antimicrobial effect.

The evaluation of this compound as an API involves characterizing its physical and chemical properties, such as:

Molecular Formula and Weight: C₁₆H₁₄CaO₆, with a molecular weight of approximately 342.36 g/mol .

Solubility: It is slightly soluble in cold water and more soluble in hot water.

Purity and Stability: Ensuring the purity of the compound and its stability under various storage conditions is critical for consistent performance and quality control.

Formulation Compatibility: As an API, its compatibility with various excipients (inactive ingredients) is assessed to develop a stable and effective final drug product.

By formulating mandelic acid as a calcium salt, properties such as stability or release characteristics can be modified. The API is the core component around which the entire drug formulation is built.

Bioavailability Studies and Absorption Mechanisms for Calcium Salts

Bioavailability refers to the fraction of an administered substance that reaches the systemic circulation to become available for metabolic use or storage. For this compound, bioavailability is a dual consideration: the absorption of the mandelate anion for its antimicrobial effect and the absorption of the calcium cation. The majority of research in this area focuses on the bioavailability of calcium from various salt forms.

The intestinal absorption of calcium is a complex process influenced by numerous factors. It occurs through both an active, vitamin D-dependent pathway and a passive, concentration-dependent pathway.

Key factors that affect calcium absorption include:

Physiological Factors:

Vitamin D: This vitamin is essential for the active transport of calcium across the intestinal wall.

Age: Calcium absorption tends to decrease with age.

Hormones: Parathyroid hormone (PTH) indirectly increases calcium absorption by stimulating the production of active vitamin D.

Dietary Factors:

Acidity: An acidic environment in the stomach helps to ionize calcium salts, making the calcium soluble and available for absorption. This is particularly important for less soluble salts like calcium carbonate.

Inhibitors: Certain dietary components can decrease calcium absorption by forming insoluble complexes. These include oxalates (found in spinach) and phytates (found in whole grains).

Enhancers: Some amino acids, such as lysine (B10760008) and arginine, can increase the solubility of calcium salts and enhance their absorption.

Food: Taking calcium supplements with food can enhance the absorption of certain salts, like calcium carbonate, due to the stimulation of stomach acid secretion.

The specific formulation of a calcium salt significantly impacts its bioavailability. The choice of the anion (the salt form), the physical properties of the supplement, and the delivery system all play a role.

Type of Calcium Salt: Different calcium salts have varying levels of elemental calcium and different solubility profiles. Calcium carbonate has the highest elemental calcium content (about 40%), but its absorption is highly dependent on stomach acid. Calcium citrate (B86180) (about 21% elemental calcium) is more soluble and its absorption is less dependent on an acidic environment, making it a better option for individuals with low stomach acid.

Solubility: While it is a factor, high solubility does not solely determine bioavailability. Studies comparing calcium citrate in solution versus suspension found that the solution had significantly higher absorption, indicating that the degree of ionization at the point of administration is important.

Particle Size: Reducing the particle size of a calcium salt can increase its surface area, which may lead to higher absorption.

| Calcium Salt | Elemental Calcium (%) | Solubility/Absorption Characteristics | Source |

|---|---|---|---|

| Calcium Carbonate | ~40% | Low solubility; absorption is dependent on stomach acid and enhanced when taken with food. | |

| Calcium Citrate | ~21% | Higher solubility; can be absorbed well with or without food and is less dependent on stomach acid. | |

| Calcium Lactate Gluconate | N/A | Absorption from a solution was found to be lower than from a calcium citrate solution. | |

| Calcium Gluconate | ~9% | Moderate solubility. |

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic (PK) profiling is a critical component of preclinical development that characterizes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are typically conducted in animal models, such as rats and dogs, to gather data that can be used to predict the drug's PK profile in humans.

For a this compound formulation, PK studies would aim to quantify the concentration of both mandelic acid and calcium in plasma and urine over time after administration. While specific PK data for this compound is limited, the process would involve investigating:

Absorption: Determining the rate and extent to which mandelic acid enters the bloodstream after oral administration. Key parameters include the maximum plasma concentration (Cmax) and the time to reach it (Tmax).

Distribution: Assessing how mandelic acid distributes into various tissues throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution.

Metabolism: Investigating if and how mandelic acid is chemically altered by the body. In vitro studies using liver microsomes from different species (including humans) can help identify metabolic pathways and potential metabolites.

Excretion: Characterizing how the compound and its metabolites are eliminated from the body. It is known that orally ingested mandelic acid is primarily excreted in the urine, which is a key property for its use in treating UTIs. Quantitative analysis of urine samples helps determine the elimination half-life (T1/2) and total body clearance (CL).

The data gathered from these preclinical PK studies are essential for designing safe and effective first-in-human clinical trials.

Theoretical and Computational Chemistry Approaches to Calcium Mandelate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. unige.ch These methods solve the Schrödinger equation to determine the electronic structure and related properties of a molecule. unige.chresearchgate.net For systems involving mandelate (B1228975), these calculations have been used to explore molecular geometry, charge distribution, and electronic transitions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. nih.govresearchgate.net It is employed to optimize molecular structures and predict various properties.

A study on a related compound, the molecular crystal bis-l-phenylalanine mandelate (BLPAMA), utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to analyze its structure. The theoretical geometry of the molecule in the gaseous state was compared with experimental data from X-ray crystallography for the solid state. Generally, theoretical bond lengths in the gaseous state are found to be slightly longer than experimental bond lengths in the solid state due to the restricted movement of atoms in the crystal lattice. The study confirmed the formation of the crystal through mechanisms like charge transfer and hydrogen bonding. DFT is also used to calculate energy descriptors that provide insights into the molecule's reactivity and stability. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths in a Mandelate-Containing Crystal Data derived from a study on bis-l-phenylalanine mandelate (BLPAMA).

| Bond | Theoretical Bond Length (Å) (DFT/Gaseous State) | Experimental Bond Length (Å) (X-ray/Solid State) |

| C1-C2 | 1.391 | 1.373 |

| C2-C3 | 1.393 | 1.385 |

| C7-O1 | 1.229 | 1.218 |

| C8-O2 | 1.425 | 1.416 |

| C8-O3 | 1.381 | 1.372 |

Note: Atom numbering is based on the original study's designation for the mandelate moiety within the larger crystal structure.